

# In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination  $\beta$ -lactam/ $\beta$ -lactamase inhibitor antibiotic. The document summarizes quantitative susceptibility data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support research and development efforts in the field of infectious diseases.

## Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, avibactam.<sup>[1][2]</sup> This combination is designed to combat a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are a growing public health concern.<sup>[3][4]</sup> Avibactam's unique mechanism of action restores the in vitro activity of ceftazidime against bacteria that produce certain  $\beta$ -lactamase enzymes, which are a primary mechanism of resistance to many  $\beta$ -lactam antibiotics.<sup>[1][2]</sup>

Avibactam has been shown to be a potent inhibitor of Ambler class A, class C, and some class D  $\beta$ -lactamases.<sup>[2][5]</sup> This includes extended-spectrum  $\beta$ -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and AmpC-type  $\beta$ -lactamases.<sup>[1][6]</sup> However, it is not active against metallo- $\beta$ -lactamases (MBLs), such as NDM, VIM, and IMP.<sup>[3][4]</sup>

This guide will delve into the specific in vitro activity of ceftazidime-avibactam against key Gram-negative pathogens, providing quantitative data from various surveillance studies. It will also outline the standardized methodologies used to determine this activity and provide visual representations of the underlying biochemical pathways and experimental procedures.

## Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of ceftazidime-avibactam against a broad range of Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% ( $\text{MIC}_{50}$ ) and 90% ( $\text{MIC}_{90}$ ) of isolates, as well as percentage susceptibility, have been compiled from multiple large-scale surveillance studies.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

| Organism                                                        | Region/St<br>udy | Year(s)   | N    | MIC <sub>50</sub><br>( $\mu$ g/mL) | MIC <sub>90</sub><br>( $\mu$ g/mL) | %<br>Susceptib<br>le                                     |
|-----------------------------------------------------------------|------------------|-----------|------|------------------------------------|------------------------------------|----------------------------------------------------------|
| Enterobact<br>erales<br>(overall)                               | Latin<br>America | 2015-2017 | 7729 | -                                  | 0.5                                | 99.3% <a href="#">[7]</a>                                |
| Enterobact<br>erales<br>(overall)                               | Middle<br>East   | 2015-2018 | -    | -                                  | -                                  | 99.1% <a href="#">[8]</a>                                |
| Enterobact<br>erales<br>(overall)                               | Africa           | 2015-2018 | -    | -                                  | -                                  | 98.0% <a href="#">[8]</a>                                |
| Enterobact<br>erales<br>(overall)                               | USA              | 2012      | 8640 | 0.12                               | 0.25                               | 99.8% (at<br>$\leq 4$ $\mu$ g/mL)<br><a href="#">[5]</a> |
| Enterobact<br>eriaceae<br>from<br>pneumonia<br>patients         | USA              | 2011-2015 | -    | 0.12                               | 0.5                                | 99.9% <a href="#">[6]</a>                                |
| Carbapene<br>m-<br>Resistant<br>Enterobact<br>eriaceae<br>(CRE) | USA              | 2011-2015 | 189  | 0.5                                | 2                                  | 98.0% <a href="#">[6]</a>                                |
| ESBL-<br>producing<br>Enterobact<br>erales                      | Qatar            | -         | 109  | -                                  | -                                  | 99.1% <a href="#">[9]</a>                                |
| KPC-<br>producing                                               | Chile            | 2015-2021 | -    | -                                  | -                                  | 91.67% <a href="#">[10]</a>                              |

Enterobact  
erales

Escherichi  
a coli  
(ESBL  
phenotype)

USA 2012 - - - >99.9%  
inhibited at  
≤4  
μg/mL[5]

Klebsiella  
pneumonia  
e (ESBL  
phenotype)

USA 2012 - - - 99.3%  
inhibited at  
≤4  
μg/mL[5]

Klebsiella  
pneumonia  
e  
(Meropene  
m-  
nonsuscept  
ible)

USA 2012 - - - Active[5]

Enterobact  
er cloacae  
(Ceftazidim  
e-  
nonsuscept  
ible)

USA 2012 - - - Active[5]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against *Pseudomonas aeruginosa*

| Organism                                          | Region/St<br>udy | Year(s)   | N    | MIC <sub>50</sub><br>( $\mu$ g/mL) | MIC <sub>90</sub><br>( $\mu$ g/mL) | %<br>Susceptib<br>le                                    |
|---------------------------------------------------|------------------|-----------|------|------------------------------------|------------------------------------|---------------------------------------------------------|
| P.<br>aeruginosa                                  | Latin<br>America | 2015-2017 | 2053 | -                                  | -                                  | 86.6% <a href="#">[7]</a>                               |
| P.<br>aeruginosa                                  | Middle<br>East   | 2015-2018 | -    | -                                  | -                                  | 92-93% <a href="#">[8]</a>                              |
| P.<br>aeruginosa                                  | Africa           | 2015-2018 | -    | -                                  | -                                  | 92-93% <a href="#">[8]</a>                              |
| P.<br>aeruginosa                                  | USA              | 2012      | 1967 | -                                  | -                                  | 96.9% (at<br>$\le 8$ $\mu$ g/mL)<br><a href="#">[5]</a> |
| P.<br>aeruginosa<br>from<br>pneumonia<br>patients | USA              | 2011-2015 | 3402 | 2                                  | 4                                  | 96.6% <a href="#">[6]</a>                               |
| Meropenem<br>susceptible<br>P.<br>aeruginosa      | USA              | 2011-2015 | -    | 4                                  | 16                                 | 86.3% <a href="#">[6]</a>                               |
| Multidrug-<br>Resistant<br>(MDR) P.<br>aeruginosa | Latin<br>America | 2015-2017 | 712  | -                                  | -                                  | 61.4% <a href="#">[7]</a>                               |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Other Non-fermenting Gram-Negative Bacilli

| Organism                         | Region/St<br>udy | Year(s) | N   | MIC <sub>50</sub><br>( $\mu$ g/mL) | MIC <sub>90</sub><br>( $\mu$ g/mL) | %<br>Susceptib<br>le      |
|----------------------------------|------------------|---------|-----|------------------------------------|------------------------------------|---------------------------|
| Acinetobac<br>ter spp.           | USA              | 2012    | 321 | 16                                 | >32                                | -[5]                      |
| Acinetobac<br>ter baumannii      | -                | -       | -   | 8                                  | >16                                | Limited<br>activity[11]   |
| Stenotroph<br>omonas maltophilia | -                | -       | -   | -                                  | -                                  | Generally<br>resistant[3] |

Table 4: In Vitro Activity of Ceftazidime-Avibactam against Anaerobic Bacteria

| Organism               | MIC Range ( $\mu$ g/mL)              | Activity                                    |
|------------------------|--------------------------------------|---------------------------------------------|
| Bacteroides spp.       | Elevated                             | Limited/Unpredictable[1][3][11]             |
| Clostridium spp.       | -                                    | Resistant[3]                                |
| Fusobacterium spp.     | -                                    | Some in vitro activity[3]                   |
| Propionibacterium spp. | -                                    | Some in vitro activity[3]                   |
| Prevotella spp.        | Avibactam reduces ceftazidime<br>MIC | Potential for clinical<br>effectiveness[11] |
| Porphyromonas spp.     | Avibactam reduces ceftazidime<br>MIC | Potential for clinical<br>effectiveness[11] |

## Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution.

## Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

**Principle:** A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

#### Key Steps:

- **Preparation of Antimicrobial Agent Stock Solution:** A stock solution of ceftazidime-avibactam is prepared at a known concentration. Avibactam is maintained at a fixed concentration of 4  $\mu\text{g}/\text{mL}$  in the final test wells.[5][12]
- **Preparation of Inoculum:** A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microdilution tray.
- **Inoculation of Microdilution Trays:** Commercially or laboratory-prepared microdilution trays containing serial dilutions of ceftazidime (with a fixed concentration of 4  $\mu\text{g}/\text{mL}$  avibactam) in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.
- **Incubation:** The inoculated trays are incubated at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16 to 20 hours.
- **Reading of Results:** After incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of ceftazidime-avibactam that prevents visible growth.
- **Quality Control:** Concurrent testing of quality control strains with known MIC values (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853) is performed to ensure the accuracy and reproducibility of the test.

## Disk Diffusion Method (CLSI M02)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.

**Principle:** A paper disk impregnated with a specific amount of the antimicrobial agent is placed on the surface of an agar plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antimicrobial agent diffuses from the disk into the agar. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.

**Key Steps:**

- **Preparation of Inoculum:** A standardized inoculum is prepared as described for the broth microdilution method.
- **Inoculation of Agar Plate:** A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- **Application of Antimicrobial Disks:** A disk impregnated with ceftazidime-avibactam (e.g., 30/20  $\mu$ g or 10/4  $\mu$ g) is placed on the inoculated agar surface.[\[13\]](#)
- **Incubation:** The plate is incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16 to 18 hours.
- **Measurement of Zone of Inhibition:** The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.
- **Interpretation of Results:** The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria established by the CLSI.[\[14\]](#)[\[15\]](#)

## Visualizations

The following diagrams illustrate the mechanism of action of ceftazidime-avibactam, the mechanism of resistance it overcomes, and a typical experimental workflow for susceptibility testing.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ceftazidime-avibactam.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for antimicrobial susceptibility testing.

## Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against a wide spectrum of clinically important Gram-negative pathogens, including many multidrug-resistant strains of Enterobacterales and *Pseudomonas aeruginosa*.<sup>[12][16]</sup> Its efficacy is particularly noteworthy

against isolates producing ESBLs, KPCs, and AmpC  $\beta$ -lactamases.[1][6] However, its activity is limited against metallo- $\beta$ -lactamase producers and certain non-fermenting bacilli like *Acinetobacter baumannii* and *Stenotrophomonas maltophilia*.[3][5] The in vitro activity against anaerobic bacteria is variable and generally limited.[1][11]

The standardized methodologies outlined by the CLSI are crucial for the accurate and reproducible determination of ceftazidime-avibactam's in vitro activity.[10][17][18] The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to address the challenges of antimicrobial resistance. Continued surveillance and adherence to standardized testing methods will be essential for monitoring the long-term effectiveness of this important therapeutic agent.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The  $\beta$ -Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacteriales and multidrug-resistant *Pseudomonas aeruginosa* isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of ceftazidime/avibactam and comparators against Gram-negative bacterial isolates collected from Latin American centres between 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ceftazidime/avibactam against clinical isolates of Enterobacteriales and *Pseudomonas aeruginosa* from Middle Eastern and African countries: ATLAS global

surveillance programme 2015–18 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacteriales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of Ceftazidime-Avibactam 30/20- $\mu$ g and 10/4- $\mu$ g Disks for Susceptibility Testing of Enterobacteriales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ceftazidime/avibactam activity tested against Gram-negative bacteria isolated from bloodstream, pneumonia, intra-abdominal and urinary tract infections in US medical centres (2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 18. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723627#in-vitro-spectrum-of-activity-for-ceftazidime-avibactam>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)